11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound belonging to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial and antiprotozoal activities. This compound, with its unique structural features, has garnered interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Nitrofurans
are a class of compounds that have been widely used due to their antibacterial properties . They are effective against both gram-negative and gram-positive bacteria . Here is some general information about nitrofurans:
Target of action
Nitrofurans primarily target bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Mode of action
The exact mechanism of action is unknown. It is believed that nitrofurans inhibit several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is also believed to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Biochemical pathways
The affected pathways primarily involve the degradation of glucose and pyruvate, which are crucial for the energy production in bacterial cells .
Pharmacokinetics
Nitrofurans are generally well absorbed and distributed throughout the body .
Result of action
The inhibition of key bacterial enzymes leads to disruption of essential metabolic processes, resulting in the death of the bacteria .
Preparation Methods
The synthesis of 11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves multiple steps. One common synthetic route includes the reaction of 5-nitrofuran-2-carboxylic acid with appropriate amines under controlled conditions to form the desired product. The reaction typically requires the use of catalysts and solvents to facilitate the process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, pressure adjustments, and the use of advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of reactive intermediates.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antibacterial and antiprotozoal properties make it a valuable tool in studying microbial resistance and developing new antimicrobial agents.
Medicine: Its potential therapeutic effects are being explored in the treatment of bacterial infections and parasitic diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Comparison with Similar Compounds
Similar compounds include other nitrofuran derivatives such as:
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Nifurtimox: Used in the treatment of Chagas disease.
Furazolidone: Used to treat bacterial and protozoal infections. Compared to these compounds, 11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has a unique structural framework that may offer distinct biological activities and therapeutic potential .
Biological Activity
The compound 11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₈N₄O₃
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing nitrofuran moieties exhibit significant antimicrobial properties. The nitrofuran group is known for its ability to interfere with bacterial DNA synthesis and function.
-
Antibacterial Properties :
- A study on 5-nitrofuran-tagged heterocycles showed promising activity against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae, suggesting that similar derivatives may exhibit comparable efficacy .
- Minimum Inhibitory Concentration (MIC) values reported for certain nitrofuran derivatives were as low as 0.06 µg/mL against Enterococcus faecalis and Staphylococcus aureus, indicating potent antibacterial action .
-
Antifungal Activity :
- Some derivatives of nitrofuran compounds have demonstrated antifungal properties against Candida species, which could be extrapolated to assess the activity of the target compound in future studies.
The proposed mechanism of action for compounds with nitrofuran structures generally involves:
- DNA Interaction : The nitro group is believed to participate in redox reactions leading to the formation of reactive intermediates that damage bacterial DNA.
- Enzymatic Inhibition : These compounds may inhibit key enzymes involved in nucleic acid synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the furan ring and the diazatricyclo structure can significantly alter their biological profiles.
Modification | Effect on Activity |
---|---|
Introduction of electron-withdrawing groups (e.g., nitro) | Increased antibacterial potency |
Alteration of carbonyl positioning | Changes in solubility and bioavailability |
Variation in side chains | Enhanced interaction with target enzymes |
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Nitro-Heteroaromatic Antimicrobials :
- In Silico Studies :
Properties
IUPAC Name |
11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c20-14-3-1-2-12-11-6-10(8-18(12)14)7-17(9-11)16(21)13-4-5-15(24-13)19(22)23/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWZROAMHFGWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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